N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, also known as DM-THQA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-THQA is a small molecule inhibitor that targets the protein kinase CK2, which has been implicated in various disease processes, including cancer, inflammation, and neurodegeneration.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazoline derivatives, including those structurally related to N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, are key intermediates for the synthesis of anticancer drugs and other pharmacologically active compounds. The process often involves the cyclization of amino acids with appropriate substrates to yield quinazoline or its derivatives, demonstrating the compound's relevance in synthetic organic chemistry and drug discovery (Zhang De-hua, 2009).
Anticancer and Antimicrobial Applications
A series of quinoxaline derivatives, which share a similar sulfanyl-acetamide functional group with N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. Some derivatives exhibited significant inhibitory action against cancer cell lines and microbial strains, highlighting the therapeutic potential of such compounds in treating cancer and infections (S. M. El Rayes et al., 2022).
Anticonvulsant and Antimalarial Properties
Compounds related to N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide have been synthesized and tested for their anticonvulsant activities, demonstrating the role of such structures in developing new therapeutic agents for epilepsy (Wassim El Kayal et al., 2022). Moreover, quinazoline derivatives have been identified as promising antimalarial drug leads, showcasing the compound's potential application in addressing malaria (Yuki Mizukawa et al., 2021).
Structural and Molecular Studies
Research on quinazoline and related derivatives, including structural analyses through X-ray crystallography, provides insights into their molecular arrangements and potential interactions with biological targets. These studies are crucial for understanding the mechanisms of action and optimizing the pharmacological properties of compounds like N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide (A. Karmakar et al., 2007).
Propriétés
IUPAC Name |
N,N-dimethyl-2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-7-6-8-14(11-13)18-20-16-10-5-4-9-15(16)19(21-18)24-12-17(23)22(2)3/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHOFZOBPTHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.